4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a synthetic compound known for its unique chemical structure and properties. It is often used in biochemical studies and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one involves several steps. The starting materials typically include 3,5-difluoro-4-hydroxybenzaldehyde and 2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one. The reaction conditions often require a base catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and DMSO. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a fluorophore in various chemical assays and imaging techniques.
Biology: The compound is employed in RNA imaging studies, particularly in live-cell imaging due to its fluorescence properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to fluoresce upon binding to specific targets. In biological systems, it binds to RNA aptamers such as Spinach2 and Broccoli, which activates its fluorescence. This property makes it useful for imaging RNA in living cells. The molecular targets include RNA sequences that form specific secondary structures, allowing the compound to bind and fluoresce .
Comparison with Similar Compounds
Similar compounds to 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one include:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI): A synthetic analog of the GFP fluorophore used in biochemical studies.
Methanone, (4,5-difluoro-2-hydroxyphenyl)phenyl-: Another fluorophore with similar properties.
The uniqueness of this compound lies in its specific binding to RNA aptamers and its high fluorescence efficiency, making it particularly useful for live-cell imaging applications .
Properties
Molecular Formula |
C13H9F5N2O2 |
---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4+ |
InChI Key |
AWYCLBWNRONMQC-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Origin of Product |
United States |
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